![molecular formula C12H10FNO2 B6414453 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261935-22-1](/img/structure/B6414453.png)
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
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Overview
Description
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines. It features a pyridine ring substituted with a fluoro and methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium fluoride, and various halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Difluoro-2-methoxypyridine: Similar structure but with an additional fluorine atom on the pyridine ring.
6-(Trifluoromethyl)pyridin-3-ol: Contains a trifluoromethyl group instead of a fluoro and methoxy group.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridine: A more complex structure with multiple substitutions on the pyridine ring.
Uniqueness
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(2-fluoro-3-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-4-2-3-9(12(11)13)10-6-5-8(15)7-14-10/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXTCFDOXWDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692563 |
Source
|
Record name | 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-22-1 |
Source
|
Record name | 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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